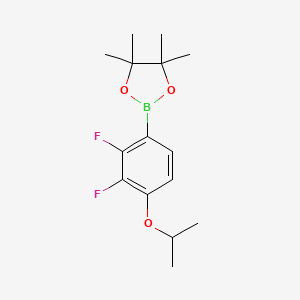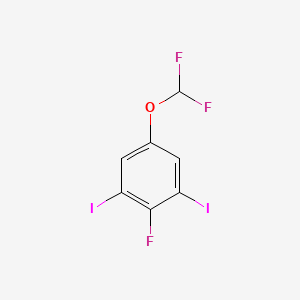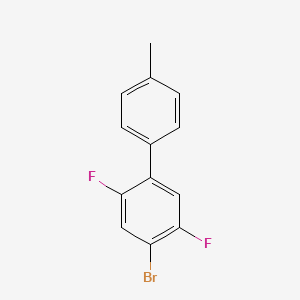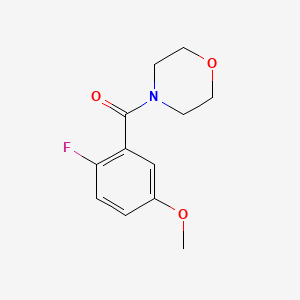
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C10H9Cl2F3S It is a derivative of benzene, characterized by the presence of chloro, chloropropyl, and trifluoromethylthio groups
Métodos De Preparación
The synthesis of 1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have appropriate substituents.
Reaction Conditions: The introduction of the chloro, chloropropyl, and trifluoromethylthio groups is achieved through a series of substitution reactions. Common reagents include chlorinating agents and trifluoromethylthiolating agents.
Industrial Production: On an industrial scale, the production involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed depend on the specific reaction pathway. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield hydrocarbons.
Aplicaciones Científicas De Investigación
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene: This compound has a similar structure but differs in the position of the substituents.
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene: Another isomer with different substituent positions.
Unique Properties: The specific arrangement of substituents in this compound gives it unique chemical and physical properties, making it suitable for specific applications.
Propiedades
Fórmula molecular |
C10H9Cl2F3S |
|---|---|
Peso molecular |
289.14 g/mol |
Nombre IUPAC |
2-chloro-1-(3-chloropropyl)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9Cl2F3S/c11-5-1-2-7-3-4-8(6-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |
Clave InChI |
XBMQXGUHHQCJTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC(F)(F)F)Cl)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14035765.png)












